3-(methylamino)-1-phenylpropan-1-ol
Description
Contextualization within Organic Chemistry and Medicinal Chemistry Research
3-(methylamino)-1-phenylpropan-1-ol, an aromatic amino alcohol, holds a notable position in both organic and medicinal chemistry. smolecule.com Its structure, featuring a phenyl group attached to a propanol (B110389) backbone with a methylamino substituent, provides a versatile scaffold for chemical modifications. smolecule.com In organic synthesis, it serves as a crucial intermediate for creating more complex molecules. The presence of both a hydroxyl group and a secondary amine allows for a variety of chemical transformations, including oxidation to ketones or aldehydes, and reduction to form other amine derivatives.
From a medicinal chemistry perspective, this compound is primarily recognized as a key precursor in the synthesis of several pharmaceuticals. smolecule.com It is a vital intermediate in the production of fluoxetine (B1211875) hydrochloride, a widely used antidepressant. smolecule.comgoogle.com The stereochemistry of this compound is of particular importance, as the spatial arrangement of its atoms significantly influences the biological activity of the final pharmaceutical product. The compound exists as (R)- and (S)-enantiomers, each with distinct properties and biological effects.
Historical Perspectives on its Discovery and Early Research
Early research into this compound was closely tied to the development of synthetic routes for pharmaceuticals. One of the initial methods for its synthesis involved the Claisen condensation of acetophenone (B1666503) with ethyl formate, followed by a reaction with methylamine (B109427) hydrochloride. google.com Another documented approach is the hydride reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com
A significant focus of early research was the development of efficient and stereoselective synthetic methods to produce specific enantiomers of the compound. For instance, chiral syntheses were developed to obtain specific stereoisomers necessary for the production of enantiomerically pure drugs. googleapis.com Various reduction techniques were explored, including the use of sodium borohydride (B1222165) in acetic acid and catalytic hydrogenation with Raney nickel. google.comgoogle.com These early investigations laid the groundwork for the large-scale industrial production of pharmaceuticals derived from this intermediate.
Current Research Landscape and Emerging Areas of Investigation
The current research landscape for this compound continues to evolve. A primary area of investigation remains the optimization of its synthesis to improve yield, reduce costs, and minimize environmental impact. google.com This includes the exploration of new catalysts and reaction conditions. For example, research has been conducted on the use of Raney nickel as a catalyst for hydrogenation, which has been shown to improve yield compared to methods using potassium borohydride. google.com
Furthermore, there is ongoing interest in its role as a building block for novel bioactive compounds. Researchers are exploring its use in the synthesis of new chemical entities with potential therapeutic applications beyond its established use as a precursor to fluoxetine. researchgate.net Additionally, due to its close structural relationship to certain pharmaceuticals, it is used as a reference standard in analytical chemistry for impurity profiling in drug formulations. smolecule.com The study of its various chemical reactions, such as oxidation and substitution, also continues to be an area of academic interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDCGNHLFVSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866081 | |
| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42142-52-9 | |
| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42142-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methylamino-1-phenylpropanol | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylamino)-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
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| Record name | α-[2-(methylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.600 | |
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| Record name | 3-METHYLAMINO-1-PHENYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I28ND993BO | |
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Nomenclature and Stereochemical Considerations in 3 Methylamino 1 Phenylpropan 1 Ol Research
Systematic IUPAC Naming Conventions for Enantiomers and Diastereomers
The systematic naming of 3-(methylamino)-1-phenylpropan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) is essential for unambiguously identifying its various stereoisomers. The compound has two chiral centers, at carbon-1 (C1), which bears the hydroxyl group, and carbon-2 (C2), which is bonded to the methylamino group. This gives rise to four possible stereoisomers: two pairs of enantiomers which are diastereomers of each other.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. The four stereoisomers are systematically named as follows:
(1R,2S)-3-(methylamino)-1-phenylpropan-1-ol
(1S,2R)-3-(methylamino)-1-phenylpropan-1-ol
(1R,2R)-3-(methylamino)-1-phenylpropan-1-ol
(1S,2S)-3-(methylamino)-1-phenylpropan-1-ol
The pair (1R,2S) and (1S,2R) are enantiomers, as are the (1R,2R) and (1S,2S) pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric. These stereoisomers are more commonly known by their trivial names, ephedrine (B3423809) and pseudoephedrine, which have different relative stereochemistry. Ephedrine corresponds to the (1R,2S) and (1S,2R) enantiomers, while pseudoephedrine corresponds to the (1R,2R) and (1S,2S) enantiomers.
Table 1: IUPAC Names and Trivial Names of this compound Stereoisomers
| IUPAC Name | Trivial Name |
|---|---|
| (1R,2S)-3-(methylamino)-1-phenylpropan-1-ol | (-)-Ephedrine |
| (1S,2R)-3-(methylamino)-1-phenylpropan-1-ol | (+)-Ephedrine |
| (1R,2R)-3-(methylamino)-1-phenylpropan-1-ol | (+)-Pseudoephedrine |
| (1S,2S)-3-(methylamino)-1-phenylpropan-1-ol | (-)-Pseudoephedrine |
Chirality and Stereoisomeric Forms of this compound
The presence of two chiral centers in the this compound molecule is the source of its stereoisomerism. The spatial orientation of the hydroxyl and methylamino groups relative to the phenyl group and the rest of the carbon backbone defines the specific stereoisomer.
The absolute configuration of the stereoisomers of this compound has been determined using various analytical techniques. X-ray crystallography is a definitive method that allows for the precise mapping of the atomic positions in a crystalline solid, thereby establishing the absolute stereochemistry. For instance, the crystal structure of ephedrine hydrochloride has been used to confirm its (1R,2S)/(1S,2R) relative stereochemistry.
Spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, can also be employed to deduce the relative stereochemistry of the diastereomers. The coupling constants between the protons on C1 and C2 are different for the erythro (ephedrine) and threo (pseudoephedrine) isomers due to their different dihedral angles.
The stereochemistry of this compound has a profound impact on its molecular interactions and chemical reactivity. In biological systems, the different spatial arrangements of the functional groups lead to varying affinities for and activities at receptor binding sites. This is because biological receptors are themselves chiral, and thus will interact differently with each stereoisomer.
In terms of chemical reactivity, the stereochemical configuration can influence the course and outcome of reactions. For example, the relative orientation of the hydroxyl and amino groups can affect the ease of cyclization reactions or the stereochemical outcome of reactions at or adjacent to the chiral centers. The synthesis of specific stereoisomers often requires stereoselective synthetic routes or the separation of a racemic mixture.
Salts and Derivatization Forms Relevant to Academic Research
In academic and research settings, this compound is often used in the form of a salt to improve its stability, solubility, and handling characteristics. Derivatization of the molecule is also a common practice to explore its chemical properties and to synthesize new compounds.
The most common salt form of this compound is the hydrochloride (HCl) salt. The basic nitrogen atom of the methylamino group is protonated by hydrochloric acid to form an ammonium (B1175870) salt. This salt is a white, crystalline solid that is more water-soluble and stable than the free base.
The formation of the hydrochloride salt does not alter the stereochemistry of the parent molecule. Therefore, each stereoisomer can be prepared as its corresponding hydrochloride salt, for example, (1R,2S)-3-(methylamino)-1-phenylpropan-1-ol hydrochloride. In research, the use of the hydrochloride salt facilitates the preparation of aqueous solutions for analysis and reactions. The crystalline nature of the salt is also advantageous for purification by recrystallization and for structural analysis by X-ray diffraction.
Synthetic Methodologies and Reaction Pathways for 3 Methylamino 1 Phenylpropan 1 Ol
Established Laboratory-Scale Synthetic Routes
Reductive Amination Pathways
Reductive amination is a widely utilized and efficient method for synthesizing 3-(methylamino)-1-phenylpropan-1-ol. This approach typically involves the formation of an imine or enamine intermediate followed by its reduction to the desired amine.
Reaction with 1-phenyl-3-methylamino-1-propen-1-one
A prominent reductive amination pathway begins with the synthesis of 1-phenyl-3-methylamino-1-propen-1-one. This intermediate is prepared through a Claisen condensation of acetophenone (B1666503) with ethyl formate, which yields a benzoylacetaldehyde (B102924) sodium salt. google.comgoogle.com This salt is then condensed with methylamine (B109427) hydrochloride to form 1-phenyl-3-methylamino-1-propen-1-one. google.com
The subsequent reduction of 1-phenyl-3-methylamino-1-propen-1-one is a critical step. A notable method employs sodium borohydride (B1222165) in glacial acetic acid. google.comgoogle.com This one-pot reduction effectively converts the α,β-unsaturated ketone to the corresponding amino alcohol, this compound, with yields reported to be as high as 77%. google.comgoogle.com The reaction is typically conducted at a controlled temperature of 5-10°C. google.com
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Acetophenone, Ethyl formate | Sodium ethoxide, 0–5°C | Benzoylacetaldehyde sodium salt | - |
| 2 | Benzoylacetaldehyde sodium salt, Methylamine hydrochloride | Isopropanol | 1-phenyl-3-methylamino-1-propen-1-one | 85% |
| 3 | 1-phenyl-3-methylamino-1-propen-1-one | Sodium borohydride, Glacial acetic acid, 5-10°C | This compound | 77% |
Utilization of Acetophenone, Paraformaldehyde, and Methylamine Hydrochloride
Another established route involves a Mannich-type reaction using acetophenone, paraformaldehyde, and methylamine hydrochloride. google.compatsnap.com In this one-pot synthesis, the reactants are heated in an alcohol solvent, such as ethanol, within a closed container at temperatures ranging from 60-100°C. google.compatsnap.com This initially forms 3-methylamino-1-propiophenone hydrochloride.
The intermediate is then subjected to a reduction step. Catalytic hydrogenation using a Raney nickel catalyst is an effective method for this conversion. google.compatsnap.com The hydrogenation is carried out under a hydrogen pressure of 0.3-1.5 MPa and at a temperature of 25-80°C. google.com This process has been shown to provide high yields and is considered more environmentally friendly compared to methods using reagents like potassium borohydride, as it reduces the generation of by-products. google.com
| Step | Reactants | Reagents/Conditions | Intermediate | Reagents/Conditions | Final Product |
| 1 | Acetophenone, Paraformaldehyde, Methylamine Hydrochloride | Alcohol solvent, 60-100°C | 3-methylamino-1-propiophenone hydrochloride | Raney nickel, H₂ (0.3-1.5 MPa), 25-80°C | This compound |
Reduction of Propiophenone (B1677668) Derivatives
The synthesis of this compound can also be achieved through the reduction of appropriately substituted propiophenone derivatives. This method often starts with halogenated propiophenones. The reduction of the carbonyl group can be accomplished using various reducing agents. Libraries of γ-aminoalcohols have been successfully synthesized through the chemical or catalytic reduction of the carbonyl groups of β-aminoketones, which are derived from 3-(N,N-dimethylamino)propiophenone derivatives. researchgate.netscielo.br For instance, sodium borohydride in methanol (B129727) is a common reagent for this chemical reduction, affording the desired γ-aminoalcohols in good yields. researchgate.netscielo.br
Reductive Ring Opening of Isoxazolidines
A less common but viable synthetic route is the reductive ring opening of isoxazolidines. This pathway involves the initial synthesis of a 2-methyl-5-phenylisoxazolidine (B1625252) precursor. The subsequent reductive cleavage of the N-O bond within the isoxazolidine (B1194047) ring yields this compound. This ring-opening can be achieved through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. For example, 2-methyl-5-phenylisoxazolidine can be hydrogenated at 50°C and 40 psig of H₂ for an extended period to produce the target compound. While this method offers an alternative, it may require harsh conditions and can result in lower yields compared to reductive amination pathways.
Epoxide Opening Reactions
Epoxide opening reactions provide another synthetic strategy. This method typically involves the reaction of an epoxy styrene (B11656) derivative with methylamine. The nucleophilic attack of methylamine on the epoxide ring leads to its opening and the formation of this compound. The regioselectivity of the ring opening, determining which carbon of the epoxide is attacked, can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.org While this method can offer enantiomeric control in asymmetric syntheses, it is sometimes limited by the availability of the starting epoxide and the potential for competing side reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones
The enantioselective hydrogenation of β-amino ketones using chiral rhodium-phosphine complexes is a well-established method for producing optically active amino alcohols. nih.gov This technique has been successfully applied to the synthesis of key pharmaceutical intermediates. nih.gov
In a notable example, the (2S,4S)-MCCPM–Rh catalyst was used for the enantioselective reduction of 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride, achieving a 90.8% enantiomeric excess (ee) with a substrate to catalyst molar ratio (S/C) of 1000. nih.gov However, the hydrogenation of 3-(methylamino)-1-phenyl-1-propanone hydrochloride with this catalyst resulted in a lower enantioselectivity of 79.8% ee. nih.gov
Further advancements by Zhang and co-workers led to the development of the Rh–DuanPhos catalyst for the enantioselective hydrogenation of β-secondary-amino ketones. This system demonstrated high efficiency, yielding products in 90–93% yields with 93–99% ee and a high turnover number (TON) of up to 4500. nih.gov Another study reports the development of a P-chiral bisphosphine–rhodium complex, which, when combined with ZnCl2 as an activator, effectively catalyzes the asymmetric hydrogenation of β-secondary-amino ketones, achieving yields of 90–94% and enantioselectivities of 90–99%. researchgate.net
A specific protocol for the asymmetric hydrogenation of β-amino ketone hydrochlorides involves using a [Rh(SC,RP-4)(NBD)]SbF6 catalyst. In a typical procedure, the β-amino ketone hydrochloride is mixed with potassium carbonate in degassed methanol, followed by the addition of the rhodium catalyst. The reaction is then carried out under hydrogen pressure (10 bar) at room temperature for 12 hours. wiley-vch.de
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Turnover Number (TON) |
| (2S,4S)-MCCPM–Rh | 3-(methylbenzylamino)-1-phenyl-1-propanone hydrochloride | 90.8% | - | 1000 |
| (2S,4S)-MCCPM–Rh | 3-(methylamino)-1-phenyl-1-propanone hydrochloride | 79.8% | - | - |
| Rh–DuanPhos | β-secondary-amino ketones | 93–99% | 90–93% | up to 4500 |
| P-chiral Rh-bisphosphine complex with ZnCl2 | β-secondary-amino ketones | 90–99% | 90–94% | up to 2000 |
| [Rh(SC,RP-4)(NBD)]SbF6 | β-amino ketone hydrochlorides | - | - | - |
Stereoselective Synthesis and Enantioselective Approaches
The synthesis of specific enantiomers of this compound is critical, and various stereoselective methods have been developed to achieve this.
Asymmetric reduction of prochiral ketones is a direct strategy to obtain enantiomerically pure alcohols. One method involves the asymmetric reduction of 3-chloro-1-phenylpropan-1-one using catalysts like diisopinocampheylchloroborane or borane (B79455) in the presence of an oxazaborolidine catalyst. psu.edu Another approach is the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one with sodium borohydride in acetic acid, which reduces both the carbonyl and azomethyne groups to produce this compound in high yield. google.com A specific example of this reduction involves adding sodium borohydride to a solution of 3-(methylamino)-1-phenyl-2-propen-1-one in glacial acetic acid at 5-10°C, resulting in a 77% yield of the final product. google.com
Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiopure compounds. utupub.fi A key strategy for synthesizing (S)-3-(methylamino)-1-phenylpropan-1-ol involves the use of (R)-hydroxynitrile lyase (HNL) for the enantioselective formation of cyanohydrins. umich.edu These cyanohydrins are versatile intermediates that can be converted to the desired amino alcohol. umich.edu This approach is significant as it allows for the synthesis of enantiomerically pure compounds from prochiral substrates in quantitative yields. umich.edu For instance, (S)-3-(methylamino)-1-phenylpropan-1-ol can serve as a common intermediate for the synthesis of the (R)-enantiomers of several drugs through a Mitsunobu inversion with the appropriate phenols. umich.edu
Kinetic resolution using lipases is a widely used biocatalytic method for separating enantiomers of chiral alcohols. utupub.fi This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase. psu.edu
Lipase B from Candida antarctica (CALB) has been effectively used for the kinetic resolution of racemic 3-chloro-1-phenylpropan-1-ol (B142418) and its corresponding butanoate. psu.edu In the hydrolysis of racemic 3-chloro-1-phenylpropyl butanoate, CALB showed excellent performance with an enantiomeric ratio (E-value) of 923, where the (R)-butanoate was the faster-reacting enantiomer. psu.edu This allows for the separation and subsequent conversion of the chiral building blocks into the desired enantiomers of 3-methylamino-1-phenylpropan-1-ol. psu.edu Lipases such as those from Pseudomonas cepacia have also shown good results in the resolution of related chiral amines and alcohol precursors. polimi.it
| Lipase | Substrate | Method | Enantiomeric Ratio (E) | Faster Reacting Enantiomer |
| Candida antarctica Lipase B (CALB) | Racemic 3-chloro-1-phenylpropyl butanoate | Hydrolysis | 923 | (R)-butanoate |
Yield Optimization and Process Enhancement Strategies in Synthesis
Optimizing reaction conditions and monitoring progress are crucial for maximizing the yield and purity of this compound.
Thin-layer chromatography (TLC) is a valuable technique for monitoring the progress of the synthesis of this compound. It allows for the qualitative assessment of the reaction's completion by observing the disappearance of starting materials and the appearance of the product spot. For instance, in the reductive amination pathway, TLC on silica (B1680970) gel with a mobile phase of ethyl acetate/hexane (1:1) can be used to adjust the reaction time and temperature (45–50°C) to optimize the yield.
Solvent and Temperature Effects
The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound, significantly impacting reaction efficiency, yield, and purity. Different stages of the synthesis often necessitate distinct solvent and temperature profiles to achieve optimal results.
In the reductive amination pathway starting from a propiophenone derivative, the initial Mannich-type reaction involving acetophenone, paraformaldehyde, and methylamine hydrochloride is typically conducted in an alcohol solvent, such as methanol or ethanol. google.com This reaction is carried out in a sealed container at temperatures ranging from 60 to 100°C to facilitate the formation of the 3-methylamino-1-propiophenone hydrochloride intermediate. google.com
For the subsequent reduction of the ketone intermediate, both the solvent and temperature play a crucial role. One widely documented laboratory method involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one using sodium borohydride. google.com In this procedure, glacial acetic acid is employed as the solvent. The reaction temperature is initially maintained at a cool 5 to 10°C during the portion-wise addition of the sodium borohydride to manage the exothermic nature of the reaction. google.com Following the addition, the mixture is stirred for an additional period at the same temperature before being allowed to warm to room temperature to ensure the reaction proceeds to completion. google.com
Alternatively, in catalytic hydrogenation processes, water is often used as the solvent for the reduction of 3-methylamino-1-propiophenone hydrochloride. google.com This approach is noted to minimize side reactions, such as dehydroxylation. google.com Another synthetic route, starting from 2-methyl-5-phenylisoxazolidine, utilizes tetramethylene sulfone as the initial solvent, with the reaction being warmed to 50°C. Ethanol is subsequently added, and heating is continued.
The selection of solvent and temperature is therefore a tailored process, dependent on the specific synthetic route and reducing agent employed.
Table 1: Solvent and Temperature Conditions in Synthesis Routes for this compound
| Synthetic Step | Reactant | Solvent | Temperature | Source |
|---|---|---|---|---|
| Mannich-type Reaction | Acetophenone, Paraformaldehyde, Methylamine Hydrochloride | Alcohols (e.g., Methanol, Ethanol) | 60-100°C | google.com |
| Reduction with NaBH₄ | 3-(methylamino)-1-phenyl-2-propen-1-one | Glacial Acetic Acid | 5-10°C, then room temperature | google.com |
| Catalytic Hydrogenation | 3-methylamino-1-propiophenone hydrochloride | Water | 25-80°C | google.compatsnap.com |
| Reductive Ring Opening | 2-Methyl-5-phenylisoxazolidine | Tetramethylene sulfone, Ethanol | 50°C |
Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation using Raney nickel represents a significant method for the synthesis of this compound, particularly in industrial-scale production. This process involves the reduction of the ketone group in a precursor molecule, typically 3-methylamino-1-propiophenone hydrochloride, to the corresponding alcohol. google.compatsnap.com
This method is presented as a favorable alternative to reductions using metal hydrides like sodium borohydride or potassium borohydride, offering advantages in terms of product yield, cost-effectiveness, and reduced chemical waste. google.com Research indicates that substituting potassium borohydride with Raney nickel as the catalyst can improve the yield by 5-10%. google.com
The reaction conditions for Raney nickel-catalyzed hydrogenation are well-defined. The process is typically carried out in a stainless steel autoclave under hydrogen pressure. patsnap.com Key parameters that are controlled to ensure efficient and selective reduction include:
Hydrogen Pressure: The pressure is maintained in the range of 0.3 to 1.5 MPa. google.compatsnap.com
Temperature: The reaction temperature is controlled between 25°C and 80°C. google.compatsnap.com A temperature of 50°C is often cited as a balance between reaction rate and selectivity.
Catalyst Loading: The amount of Raney nickel catalyst is typically around 5-10% by weight relative to the substrate.
Solvent: Water is often the preferred solvent for this reduction, as it helps to suppress the formation of dehydroxylation byproducts. google.com
Table 2: Parameters for Catalytic Hydrogenation with Raney Nickel
| Parameter | Range / Value | Source |
|---|---|---|
| Precursor | 3-methylamino-1-propiophenone hydrochloride | google.compatsnap.com |
| Catalyst | Raney Nickel | google.compatsnap.com |
| Hydrogen Pressure | 0.3 – 1.5 MPa | google.compatsnap.com |
| Temperature | 25 – 80°C | google.compatsnap.com |
| Solvent | Water | google.com |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates like this compound, aiming to reduce environmental impact and improve process efficiency.
One of the primary green chemistry strategies involves the use of catalytic hydrogenation. The employment of catalysts like Raney nickel or palladium on carbon is inherently greener than using stoichiometric reducing agents such as sodium borohydride. google.com Catalytic processes generate significantly less inorganic waste, leading to a higher atom economy and a reduction in the environmental burden associated with waste disposal. The ability to recover and potentially reuse the catalyst further enhances the sustainability of this approach.
The choice of solvent is another key aspect of green synthetic design. The use of water as a solvent in the Raney nickel-catalyzed hydrogenation of 3-methylamino-1-propiophenone hydrochloride is a notable green feature. google.com Water is a non-toxic, non-flammable, and inexpensive solvent that can also improve reaction selectivity by minimizing side reactions like dehydroxylation. google.com This contrasts with methods that rely on more hazardous or volatile organic solvents.
For the synthesis of specific stereoisomers of this compound, biocatalysis and asymmetric synthesis are considered greener alternatives to classical resolution. researchgate.net Traditional kinetic resolution of a racemic mixture, while effective, is limited by a maximum theoretical yield of 50% for the desired enantiomer, resulting in low atom utilization. researchgate.net Asymmetric approaches, such as the enantioselective reduction of a ketone precursor using biocatalysts like baker's yeast or employing chiral metal catalysts, can theoretically achieve a 100% yield of the desired enantiomer, representing a much more atom-efficient and sustainable pathway. researchgate.netgoogleapis.com
Chemical Transformations and Mechanistic Studies of 3 Methylamino 1 Phenylpropan 1 Ol
Oxidation Reactions and Product Formation
The oxidation of 3-(methylamino)-1-phenylpropan-1-ol can lead to the formation of either a ketone or a carboxylic acid, depending on the oxidizing agent and reaction conditions. smolecule.com
Formation of Ketones (e.g., 3-(methylamino)-1-phenylpropan-1-one)
The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one. smolecule.com This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. chemguide.co.uk Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
The formation of the ketone is a key step in certain synthetic pathways. For instance, the synthesis of some pharmaceutical compounds involves the reduction of a ketone precursor to form a chiral alcohol. researchgate.net The reverse reaction, the oxidation of the alcohol to the ketone, can also be a critical transformation.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | KMnO₄ or CrO₃ | 3-(methylamino)-1-phenylpropan-1-one | Oxidation |
Formation of Carboxylic Acids
Under more vigorous oxidation conditions, the carbon chain of this compound can be cleaved to form carboxylic acids. smolecule.com The specific carboxylic acid products would depend on the point of cleavage in the molecule. The oxidation of primary alcohols typically yields carboxylic acids without the loss of carbon atoms. chemguide.co.uklibretexts.org However, with a secondary alcohol like this compound, stronger oxidizing agents can lead to the breakdown of the carbon skeleton. The oxidation of its positional isomer, ephedrine (B3423809), can result in the formation of benzaldehyde, acetaldehyde, and N-methylamine, which can be further oxidized. It is plausible that this compound could undergo a similar fragmentation, potentially leading to benzoic acid and other smaller carboxylic acids upon further oxidation.
Reduction Reactions
The reduction of this compound can be targeted at either the secondary amine or the alcohol, though the reduction of the alcohol is less common as it is already in a reduced state.
Formation of Secondary and Tertiary Amines
While this compound is itself a secondary amine, it can be a precursor in synthetic routes that lead to other secondary or tertiary amines. smolecule.com For example, a related reaction is the synthesis of this compound from the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one using sodium borohydride (B1222165) in acetic acid. google.com This reaction reduces both a carbonyl group and an enamine functionality.
The formation of tertiary amines from secondary amines is a common transformation. youtube.com This can be achieved through various methods, such as reductive amination, where the secondary amine reacts with an aldehyde or ketone to form an enamine, which is then reduced. youtube.com Another method involves the reaction of the secondary amine with an acid chloride to form an amide, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can undergo nucleophilic substitution reactions. smolecule.com However, the hydroxyl group is a poor leaving group, so it typically needs to be converted into a better leaving group first. libretexts.org This can be achieved by protonating the hydroxyl group in a strong acid to form -OH₂⁺, which can leave as a water molecule. libretexts.org Alternatively, the hydroxyl group can be converted to a sulfonate ester, which is an excellent leaving group. libretexts.org
Once the hydroxyl group is converted into a good leaving group, it can be displaced by a variety of nucleophiles. libretexts.org For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. These substitution reactions are important for further functionalization of the molecule.
Radical Addition Reactions
This compound is reported to be used as an initiator in radical addition reactions with tetrahalomethanes. echemi.comsincerechemical.comlookchem.com In this role, the amino alcohol likely participates in a single-electron transfer process to generate a radical species from the tetrahalomethane, which then initiates a radical chain reaction. The specifics of the mechanism would depend on the reaction conditions and the nature of the tetrahalomethane.
Mechanistic Investigations of Key Reactions
The chemical behavior of this compound is characterized by several key transformations, including reduction of precursor molecules to form the compound, and subsequent oxidation and substitution reactions of the amino alcohol itself. Mechanistic studies have focused on understanding the pathways of these reactions to optimize synthesis and control product formation.
Mechanisms of Synthesis via Reduction
A prominent synthetic route to this compound involves the reduction of unsaturated precursors. One extensively documented method is the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com
The mechanism for this transformation, particularly using sodium borohydride in an acidic medium like glacial acetic acid, is a concerted process. The reaction proceeds via the reduction of both the α,β-unsaturated ketone and the enamine functionalities. google.com The acidic conditions are thought to protonate the carbonyl and enamine groups, increasing their electrophilicity and susceptibility to hydride attack from the reducing agent. It is understood that both the carbonyl and the azomethyne (C=N) functions undergo reduction under these conditions to yield the target amino alcohol with high efficiency. google.com
An alternative approach involves the catalytic hydrogenation of a ketone precursor. For instance, 3-methylamino-1-phenylpropanone hydrochloride can be reduced using a Raney nickel catalyst under hydrogen pressure. google.com This heterogeneous catalytic process involves the adsorption of the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond. Using water as a solvent in this process has been shown to minimize dehydroxylation side reactions. google.com
A third synthetic pathway involves the reductive ring opening of an isoxazolidine (B1194047) precursor, such as 2-methyl-5-phenylisoxazolidine (B1625252). This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst and hydrogen gas. The mechanism involves the hydrogenolysis of the weak N-O bond within the isoxazolidine ring, which is cleaved to produce the 1,3-amino alcohol structure. researchgate.net
| Parameter | NaBH₄ / Acetic Acid | Catalytic Hydrogenation (Raney Ni) | Reductive Ring Opening (Pd/C) |
| Precursor | 3-(methylamino)-1-phenyl-2-propen-1-one google.com | 3-methylamino-1-phenylpropanone hydrochloride google.com | 2-Methyl-5-phenylisoxazolidine |
| Key Reagents | Sodium borohydride, Glacial acetic acid google.com | Raney Nickel, Hydrogen gas google.com | Palladium on Carbon (Pd/C), Hydrogen gas |
| Typical Conditions | 5-10°C initially, then room temperature google.com | 25-80°C, 0.3-1.5 MPa H₂ pressure google.com | 50°C, 40 psig H₂ pressure |
| Reported Yield | High (>95%) | Improved yield (5-10% higher than borohydride methods) google.com | Good yield researchgate.net |
| Mechanistic Feature | Concurrent reduction of C=O and C=N bonds google.com | Heterogeneous catalysis, surface adsorption google.com | Hydrogenolysis of N-O bond researchgate.net |
Oxidation and Substitution Mechanisms
The structure of this compound, containing both a secondary alcohol and a secondary amine, allows for characteristic oxidation and substitution reactions.
Oxidation: The secondary alcohol group is susceptible to oxidation. With common oxidizing agents like potassium permanganate or chromium trioxide, the hydroxyl group can be converted to a ketone, forming 3-(methylamino)-1-phenylpropan-1-one. Under more forceful conditions, further oxidation could potentially lead to cleavage of the carbon chain and formation of products like benzoic acid, a reaction observed in the oxidation of its structural isomer, ephedrine. numberanalytics.com The mechanism of oxidation with chromate-based reagents typically involves the formation of a chromate (B82759) ester intermediate, followed by an E2-type elimination of the alpha-proton to yield the ketone.
Substitution: The hydroxyl group can be replaced via nucleophilic substitution reactions. Reagents such as thionyl chloride can be used to convert the alcohol into a chloro-derivative. This reaction likely proceeds through an SNi (internal nucleophilic substitution) mechanism involving a chlorosulfite ester intermediate, which results in the retention of stereochemical configuration. Another critical substitution is its conversion into pharmacologically important ethers. This transformation can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated by a strong base like sodium hydride to form a more nucleophilic alkoxide. googleapis.com This alkoxide then attacks an aryl halide, such as 4-fluorobenzotrifluoride, in a nucleophilic aromatic substitution reaction to form the corresponding ether. googleapis.com The Mitsunobu reaction provides an alternative pathway for this etherification, proceeding with inversion of stereochemistry at the alcohol carbon. googleapis.com
| Reaction Type | Reagents | Major Product(s) | Mechanistic Notes |
| Oxidation | Potassium permanganate, Chromium trioxide | 3-(methylamino)-1-phenylpropan-1-one | Formation of a ketone from the secondary alcohol. |
| Substitution (Halogenation) | Thionyl chloride | 3-(methylamino)-1-chloro-1-phenylpropane | Nucleophilic substitution of the hydroxyl group. |
| Substitution (Etherification) | 1. NaH2. 4-Fluorobenzotrifluoride googleapis.com | N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine | Williamson ether synthesis via an alkoxide intermediate. googleapis.com |
Analytical Methodologies for Characterization and Purity Assessment in Research
Chromatographic Purity Assessment Techniques
Chromatography is fundamental to assessing the purity of 3-(methylamino)-1-phenylpropan-1-ol by separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) Parameters and Applications
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound. As a known related compound and potential impurity in active pharmaceutical ingredients like Atomoxetine (B1665822), various HPLC methods have been developed for its separation and quantification. These methods often employ reverse-phase columns with buffered mobile phases to achieve separation from the main component and other related substances.
The selection of HPLC parameters is critical for achieving the desired resolution. Key variables include the type of stationary phase (e.g., C8 or C18), the composition and pH of the mobile phase, flow rate, and the detector wavelength. UV detection is commonly used, with wavelengths typically set between 220 nm and 271 nm for optimal response.
Below is a table summarizing various reported HPLC conditions used for the analysis of compounds where this compound is a relevant impurity.
| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detector | Application Context |
|---|---|---|---|---|
| Xterra RP18 (250 mm × 4.6 mm, 5 µm) | Methanol (B129727): Water (80:20 v/v) | 1.0 mL/min | UV at 270 nm | Quantitative determination of Atomoxetine HCl |
| Agilent Eclipse XDB C18 (50 mm x 4.6 mm, 1.8 µm) | Aqueous 0.04 M Glacial Acetic Acid and 0.03M Triethylamine (pH 4.6) : Acetonitrile (42:58 v/v) | 0.27 mL/min | UV at 220 nm | Rapid resolution liquid chromatographic (RRLC) method for Atomoxetine HCl |
| Phenomenex RP-C8 (250 × 4.60 mm, 5µm) | Acetonitrile : 10 mM Disodium Hydrogen Phosphate buffer with 0.1% TEA (pH 3.0) (55:45 v/v) | 1.0 mL/min | UV at 271 nm | Determination of Atomoxetine HCl in dosage forms |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of chemical reactions in real-time due to its simplicity, speed, and low cost. In the synthesis of this compound, a common route involves the reduction of the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one.
TLC can effectively track the conversion of the starting ketone to the final alcohol product. The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material and, if available, the pure product as a reference. The plate is then developed in a suitable solvent system, often a mixture like dichloromethane (B109758) and methanol.
As the reaction proceeds, the spot corresponding to the starting ketone will diminish in intensity, while a new spot corresponding to the more polar alcohol product will appear and intensify. The relative positions of the spots (Rf values) allow for a qualitative assessment of the reaction's completion. For instance, in a dichloromethane/methanol system, the alcohol product is expected to have a lower Rf value than the ketone due to its increased polarity and stronger interaction with the silica gel stationary phase.
Spectroscopic Confirmation Techniques
Spectroscopic methods are used to confirm the identity and elucidate the detailed structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
For (±)-3-Methylamino-1-phenylpropan-1-ol, the following spectral data has been reported:
¹H NMR (300 MHz, CDCl₃) : δ 7.42-7.36 (m, 4H, Ar-H), 7.29-7.25 (m, 1H, Ar-H), 4.96 (dd, J = 3.3, 8.5 Hz, 1H, CH-OH), 3.94 (br s, 2H, -OH, -NH), 2.97-2.83 (m, 2H, CH₂-N), 2.47 (s, 3H, N-CH₃), 1.95-1.79 (m, 2H, -CH₂-CH₂-). wiley-vch.de
¹³C NMR (75 MHz, CDCl₃) : δ 145.0, 128.2, 126.9, 125.5, 75.4, 50.3, 36.7, 35.9. wiley-vch.de
The ¹H NMR spectrum confirms the presence of all expected protons, from the aromatic phenyl group signals to the aliphatic protons of the propanol (B110389) chain and the methylamino group. The chemical shifts, splitting patterns (multiplicity), and integration values correspond to the structure of the molecule. Similarly, the ¹³C NMR shows the correct number of carbon signals with chemical shifts indicative of the different carbon environments (aromatic, alcohol-bearing, and amine-adjacent).
Mass Spectrometry (e.g., ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino alcohols, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation.
For this compound (molecular formula C₁₀H₁₅NO, molecular weight 165.23 g/mol ), high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion.
HRMS (ESI) : The calculated m/z for [M+H]⁺ (C₁₀H₁₆NO) is 166.12264, with an experimentally found value of 166.12420. wiley-vch.de
This precise mass measurement confirms the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Common fragmentation patterns for amino alcohols in mass spectrometry often involve cleavage of the C-C bond adjacent to the oxygen atom (alpha cleavage) and loss of water from the molecular ion.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the compound's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry.
This compound is known to form stable, crystalline hydrochloride salts, which are well-suited for analysis by X-ray diffraction. Such an analysis would provide incontrovertible proof of the molecular structure and would be crucial for distinguishing between different stereoisomers. However, while the crystalline nature of its salts makes it an ideal candidate for this technique, a search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound or its salts.
Densitometric TLC for Impurity Analysis
A thorough review of scientific literature did not yield a specific, validated densitometric thin-layer chromatography (TLC) method for the impurity analysis of this compound. While densitometric TLC is a widely recognized technique for the quantitative analysis of impurities in pharmaceutical compounds, detailed research findings, including specific methodologies and data tables for its application to this compound, are not publicly available in the reviewed sources.
Densitometric TLC is a powerful analytical tool that combines the separation capabilities of thin-layer chromatography with quantitative measurement using a densitometer. This technique is frequently employed in pharmaceutical analysis for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. A typical method development and validation would involve the optimization of several parameters to ensure the accurate and precise quantification of impurities.
General Principles of Densitometric TLC for Impurity Analysis:
Stationary Phase: The choice of the stationary phase, typically silica gel plates, is crucial for achieving adequate separation of the main compound from its potential impurities.
Mobile Phase: A suitable mobile phase (a single solvent or a mixture of solvents) is selected to ensure differential migration of the components on the TLC plate, resulting in distinct spots with different retardation factors (Rf values).
Sample Application: A precise volume of the sample solution is applied to the TLC plate as a narrow band to ensure uniform separation.
Development: The plate is placed in a chamber containing the mobile phase, which then moves up the plate by capillary action, separating the components of the sample.
Detection and Densitometric Analysis: After development, the spots are visualized, often under UV light or after derivatization with a suitable reagent. A densitometer is then used to scan the plate and measure the absorbance or fluorescence of the separated spots. The area of the peaks in the resulting chromatogram is proportional to the concentration of the corresponding substance.
Method Validation Parameters:
A validated densitometric TLC method for impurity analysis would typically be assessed for the following parameters in accordance with International Council for Harmonisation (ICH) guidelines:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Without specific experimental data from the scientific literature for this compound, a data table with detailed research findings cannot be generated. The development of such a method would require experimental work to determine the optimal chromatographic conditions and to validate the method according to established guidelines.
Role As a Synthetic Intermediate in Pharmaceutical Chemistry
Precursor in the Synthesis of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)
The synthesis of several SSRIs relies on the chemical scaffold provided by 3-(methylamino)-1-phenylpropan-1-ol.
This compound is a key intermediate in the production of fluoxetine (B1211875) hydrochloride, the active ingredient in the widely known antidepressant, Prozac. chemicalbook.com The synthesis involves several methods. One common approach is the Mannich reaction of acetophenone (B1666503) with methylamine (B109427) hydrochloride and paraformaldehyde to produce 3-methylamino-1-phenylpropan-1-one hydrochloride. chemicalbook.com This intermediate is then reduced, often using potassium borohydride (B1222165) or sodium borohydride in the presence of acetic acid, to yield this compound. chemicalbook.comgoogle.com
Another synthetic route involves the Claisen condensation of acetophenone with ethyl formate, followed by condensation with methylamine hydrochloride to form 1-phenyl-3-methylamino-1-propen-1-one. google.com Subsequent reduction of this compound yields this compound. google.com The final step to produce fluoxetine involves an etherification reaction where this compound is reacted with 4-chlorobenzotrifluoride, followed by salt formation with hydrochloric acid to yield fluoxetine hydrochloride. chemicalbook.com
| Starting Materials | Key Intermediates | Reagents | Final Product |
| Acetophenone, Methylamine Hydrochloride, Paraformaldehyde | 3-methylamino-1-phenylpropan-1-one hydrochloride | Potassium Borohydride or Sodium Borohydride/Acetic Acid | Fluoxetine Hydrochloride |
| Acetophenone, Ethyl Formate, Methylamine Hydrochloride | 1-phenyl-3-methylamino-1-propen-1-one | Sodium Borohydride | Fluoxetine Hydrochloride |
| This compound, 4-chlorobenzotrifluoride | N/A | Sodium Hydride, Hydrochloric Acid | Fluoxetine Hydrochloride |
Intermediate in the Synthesis of Norepinephrine (B1679862) Reuptake Inhibitors (NERIs)
The versatility of this compound extends to the synthesis of NERIs, a class of antidepressants that function by inhibiting the reuptake of norepinephrine.
Both tomoxetine (B1242691) and nisoxetine (B1678948) are potent norepinephrine reuptake inhibitors derived from 3-methylamino-1-phenylpropan-1-ol. psu.edu The synthesis of these compounds often utilizes an enantiopure form of a related precursor, (R)-3-chloro-1-phenylpropan-1-ol, as a chiral building block. psu.edu A chemoenzymatic approach involving lipase-catalyzed kinetic resolution can be employed to obtain the desired stereoisomer of 3-chloro-1-phenylpropan-1-ol (B142418). psu.eduresearchgate.net
A common synthetic strategy involves a Mitsunobu reaction. umich.edu For instance, (S)-3-(methylamino)-1-phenylpropan-1-ol can serve as a common intermediate. umich.edu Through a Mitsunobu inversion with the appropriate phenols (2-methylphenol for tomoxetine and 2-methoxyphenol for nisoxetine), the desired (R)-enantiomers of these drugs can be synthesized. umich.edu The reaction of the chiral chloro ethers with an excess of aqueous methylamine then yields the final products. psu.edu
| Precursor | Key Reaction | Phenol | Final Product |
| (S)-3-(methylamino)-1-phenylpropan-1-ol | Mitsunobu Inversion | 2-methylphenol | (R)-Tomoxetine |
| (S)-3-(methylamino)-1-phenylpropan-1-ol | Mitsunobu Inversion | 2-methoxyphenol | (R)-Nisoxetine |
| (R)-3-chloro-1-phenylpropan-1-ol | Reaction with methylamine | N/A | Tomoxetine/Nisoxetine |
Intermediate in the Synthesis of Dual and Triple Reuptake Inhibitors
The chemical scaffold of this compound is also adaptable for creating dual and triple reuptake inhibitors, which target multiple neurotransmitter transporters simultaneously.
Research has focused on developing derivatives of this compound to create compounds with enhanced inhibitory activity at serotonin, norepinephrine, and dopamine (B1211576) transporters. These "triple reuptake inhibitors" are hypothesized to offer a more rapid onset of action and improved efficacy compared to selective agents. researchgate.netresearchgate.net
One such example is (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). researchgate.netnih.gov This compound, a derivative of the basic 3-amino-1-phenylpropanol structure, has shown potent binding to human serotonin, norepinephrine, and dopamine transporters. researchgate.netnih.gov The synthesis of such complex molecules often involves multi-step processes where the core 3-amino-1-phenylpropanol structure is modified to introduce additional aryl groups, leading to altered pharmacological profiles. The development of these derivatives showcases the adaptability of the this compound backbone for creating novel therapeutics. researchgate.net
| Compound | Target Transporters | Key Structural Modification |
| (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) | Serotonin, Norepinephrine, Dopamine | Introduction of a naphthalene (B1677914) group |
Significance as a Reference Standard for Pharmaceutical Impurity Profiling
Beyond its role as a synthetic building block, this compound is crucial for quality control in pharmaceutical manufacturing. It serves as a reference standard for identifying and quantifying impurities in the final drug product. google.com
During the synthesis of drugs like fluoxetine and atomoxetine (B1665822), unreacted starting materials or byproducts can remain as impurities. smolecule.com Since this compound is a direct precursor, its presence in the final drug substance is a key indicator of process efficiency and product purity. acs.org Regulatory agencies require stringent control of impurities in pharmaceuticals, making certified reference standards of potential impurities, such as this compound, essential for analytical testing and ensuring the safety and quality of the final medication.
Structure Activity Relationship Sar Studies and Analogs of 3 Methylamino 1 Phenylpropan 1 Ol
Comparative Analysis with Structurally Related Phenylpropanol Derivatives
The phenylpropanolamine backbone is a common motif in many biologically active compounds. By comparing 3-(methylamino)-1-phenylpropan-1-ol with its structural relatives, we can elucidate the importance of the position and nature of the amino group.
Ephedrine (B3423809), chemically known as (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, is a well-known positional isomer of this compound. hc-sc.gc.ca The key structural difference lies in the position of the methylamino group, which is on the second carbon (C2) in ephedrine, as opposed to the third carbon (C3) in this compound. This seemingly minor shift has profound implications for their biological activities.
Ephedrine acts as a sympathomimetic amine, stimulating the central nervous system and having effects similar to amphetamine and methamphetamine. nih.govajchem-b.com It is used as a decongestant and bronchodilator. ajchem-b.com In contrast, this compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals like fluoxetine (B1211875) and atomoxetine (B1665822).
Computational studies on ephedrine have identified that the hydrogen atom on the carbon bearing the hydroxyl group (C1) is a site susceptible to autoxidation. ajchem-b.com While similar detailed degradation studies on this compound are less common, the different positioning of the amino group likely influences its metabolic stability and pathway.
| Compound | Structure | Key SAR Feature | Primary Biological Role |
|---|---|---|---|
| This compound | Phenyl group and hydroxyl group on C1, methylamino group on C3 | Amino group at the gamma position relative to the hydroxyl group | Synthetic intermediate for pharmaceuticals |
| Ephedrine | Phenyl group and hydroxyl group on C1, methylamino group on C2 | Amino group at the beta position relative to the hydroxyl group | Sympathomimetic agent, decongestant, bronchodilator ajchem-b.comnih.gov |
Replacing the secondary methylamino group with a primary amino group gives 3-amino-1-phenylpropan-1-ol. This modification removes the methyl group from the nitrogen atom, which can significantly alter the compound's basicity, lipophilicity, and ability to interact with biological targets. Generally, N-methylation of primary amines can increase their potency. wikipedia.org
3-Amino-1-phenylpropan-1-ol serves as a chiral building block in organic synthesis and its enantiomers are used to produce optically active pharmaceuticals. biosynth.com For instance, the (S)-enantiomer is an inhibitor of the bacterial enzyme acylase. biosynth.com The presence of the primary amine allows for different types of chemical reactions and interactions compared to its secondary amine counterpart.
Further methylation of the nitrogen atom leads to the tertiary amine analog, 3-(dimethylamino)-1-phenylpropan-1-ol. This compound is a useful synthetic intermediate for preparing various biologically active molecules, including histamine (B1213489) H3 antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. chemicalbook.comguidechem.com The presence of the dimethylamino group can influence the compound's binding affinity and specificity through hydrogen bonding and electrostatic interactions.
| Amine Type | Example Compound | General Impact on Activity |
|---|---|---|
| Primary Amine | 3-Amino-1-phenylpropan-1-ol | Serves as a chiral building block; activity is stereospecific biosynth.com |
| Secondary Amine | This compound | Key intermediate in pharmaceutical synthesis |
| Tertiary Amine | 3-(Dimethylamino)-1-phenylpropan-1-ol | Intermediate for compounds with diverse pharmacological targets chemicalbook.comguidechem.com |
Aryl-Modified Derivatives (e.g., Naphthyl and Trifluoromethyl Analogs)
Modifying the phenyl ring of this compound can lead to significant changes in biological activity.
Naphthyl analogs , such as (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, have been investigated as triple reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine (B1211576) transporters. researchgate.net The larger, more lipophilic naphthyl group can enhance the compound's ability to cross the blood-brain barrier.
Trifluoromethyl analogs , like 3-(methyl(4-(trifluoromethyl)phenyl)amino)-1-phenylpropan-1-ol, introduce a highly electronegative and metabolically stable trifluoromethyl group to the phenyl ring. bldpharm.com This modification can alter the electronic properties of the aromatic ring and improve metabolic stability, which are desirable features in drug design.
Influence of Substituents on Biological Activity and Reactivity
The nature and position of substituents on the phenylpropanolamine scaffold have a profound impact on biological activity and chemical reactivity.
Hydroxyl Group: The hydroxyl group is a key feature, allowing for hydrogen bonding and serving as a reactive site for oxidation or substitution reactions. Its presence generally decreases central nervous system activity but can increase selectivity for adrenergic receptors. wikipedia.org
Amino Group: The nature of the amino group (primary, secondary, or tertiary) influences basicity, polarity, and interaction with biological targets. N-alkylation can affect potency and metabolic stability. wikipedia.org
Aryl Group Substituents: Substituents on the phenyl ring can modulate lipophilicity, electronic properties, and metabolic stability. For example, electron-withdrawing groups like trifluoromethyl can increase metabolic stability, while larger aromatic systems like naphthyl can enhance blood-brain barrier penetration.
Computational Chemistry and Theoretical Studies on 3 Methylamino 1 Phenylpropan 1 Ol
Quantum-Mechanical Calculations for Conformer Analysis
Quantum-mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of 3-(methylamino)-1-phenylpropan-1-ol. The molecule possesses a flexible backbone, allowing it to adopt various conformations in different environments.
Computational studies have revealed that the most stable conformation in the gas phase or in non-polar solvents is characterized by a gauche arrangement between the hydroxyl group and the phenyl ring. This orientation minimizes steric hindrance while optimizing potential intramolecular interactions. The methylamino group also exhibits considerable conformational flexibility, which is crucial for its ability to participate in hydrogen bonding networks.
In contrast, X-ray crystallography has shown that in the solid state, the molecule adopts a more extended, planar zigzag-chain conformation where the primary interactions are intermolecular hydrogen bonds. nih.gov This highlights the significant influence of the surrounding environment on the preferred conformation. In solution, IR dilution experiments and NMR data suggest that intramolecular hydrogen bonds between the hydroxyl group and the nitrogen atom (O-H···N) are prevalent, leading to chair-like arrangements in monomeric forms. nih.gov
The existence of a single stereocenter at the carbon atom bearing the hydroxyl group gives rise to (R)- and (S)-enantiomers, which have distinct spatial arrangements that can influence their biological activities.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of this compound. These calculations provide a basis for understanding its stability, reactivity, and potential interactions.
Electronic Structure Analysis and Frontier Molecular Orbitals
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of a molecule. While specific HOMO-LUMO energy values for this compound are not widely published, studies on the closely related compound ephedrine (B3423809) ((1R,2S)-2-(methylamino)-1-phenylpropan-1-ol) provide valuable insights.
For ephedrine, DFT calculations have shown that the HOMO is typically localized on the phenyl ring, indicating that this is the region most susceptible to electrophilic attack. ajchem-b.com The LUMO, conversely, is often distributed across the propanolamine (B44665) side chain. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ajchem-b.com
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (based on analogy with ephedrine)
| Molecular Orbital | Predicted Location of Highest Electron Density | Implication for Reactivity |
| HOMO | Phenyl ring | Site for electrophilic attack |
| LUMO | Propanolamine side chain | Site for nucleophilic attack |
Charge Transfer Properties
Intramolecular charge transfer is a key aspect of the electronic properties of this compound. The presence of both electron-donating (amino and hydroxyl groups) and electron-withdrawing (phenyl group) moieties facilitates charge delocalization within the molecule.
DFT calculations can map the electrostatic potential surface, identifying electron-rich and electron-poor regions. For molecules of this type, the oxygen and nitrogen atoms are expected to be electron-rich, making them sites for hydrogen bonding and coordination with electrophiles. The phenyl ring, while being the HOMO locus, can also participate in π-stacking interactions. The distribution of charge has a direct impact on the molecule's dipole moment and its interactions with other molecules, including solvents and biological receptors. ajchem-b.com
Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and the exploration of their conformational landscapes. While specific MD simulation studies for this compound are not extensively documented, the methodology has been applied to the analogous compound, ephedrine, to understand its behavior in aqueous solution. ajchem-b.com
Prediction of Reactivity and Stability Profiles
Computational methods can be employed to predict the reactivity and stability of this compound. General chemical principles and experimental observations indicate that the compound can undergo oxidation of the alcohol group to a ketone, reduction of the same group, and substitution reactions at the hydroxyl position.
A more quantitative computational approach involves the calculation of bond dissociation energies (BDEs). For instance, in a study of ephedrine, DFT was used to calculate the BDE for hydrogen abstraction from various sites on the molecule. ajchem-b.com The sites with the lowest BDE are the most susceptible to radical-mediated reactions, such as autoxidation. It is predicted that the C-H bond at the carbon bearing the hydroxyl and phenyl groups would have a relatively low BDE, making it a potential site for oxidative degradation. ajchem-b.com
Analysis of Intramolecular Noncovalent Interactions
Intramolecular noncovalent interactions play a crucial role in determining the preferred conformation and, consequently, the properties of this compound. The most significant of these is the intramolecular hydrogen bond between the hydroxyl group (donor) and the nitrogen atom of the methylamino group (acceptor). nih.gov
As mentioned previously, experimental and theoretical data suggest that in the gas phase and in non-polar solvents, a conformation stabilized by this O-H···N hydrogen bond is favored. nih.gov This interaction leads to a cyclic, chair-like arrangement of the backbone. In the crystalline state, however, these intramolecular interactions are overcome by stronger intermolecular hydrogen bonds that form a three-dimensional network. nih.gov
Computational techniques like Atoms in Molecules (AIM) theory can be used to characterize these noncovalent interactions by identifying bond critical points and quantifying their strength. Such analyses would provide a deeper understanding of the forces that govern the conformational preferences of this compound.
Table 2: Crystalline Structure and Hydrogen Bond Geometry of a related compound 3-Methylamino-3-phenylpropan-1-ol
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 5.9816 (8) |
| b (Å) | 23.8962 (19) |
| c (Å) | 7.4653 (8) |
| β (°) | 111.119 (7) |
| V (ų) | 995.40 (19) |
| Hydrogen Bond | D-H···A |
| N1-H1B···O1 | 3.023 (4) Å, 157 (2)° |
| O1-H1A···N1 | 2.815 (3) Å, 176 (3)° |
| Data from a study on 3-Methylamino-3-phenylpropan-1-ol, a structural isomer, which provides insight into potential crystal packing and hydrogen bonding. nih.gov |
Biological Research Applications and Pharmacological Mechanisms of Action
Role as a Monoamine Reuptake Inhibitor
The primary mechanism of action for 3-(methylamino)-1-phenylpropan-1-ol is its function as a monoamine reuptake inhibitor. This action is central to its pharmacological effects, as it modulates the levels of crucial neurotransmitters in the brain that are associated with mood regulation and various neurological conditions. By blocking the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, thereby enhancing communication between nerve cells.
Interaction with Neurotransmitter Systems (Serotonin, Norepinephrine (B1679862), and Dopamine (B1211576) Transporters)
Research has demonstrated that this compound and its derivatives can potently bind to and inhibit the transporters for serotonin (B10506) (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT). nih.govresearchgate.net One specific analog, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), has been shown to be a potent triple reuptake inhibitor, binding to human serotonin, norepinephrine, and dopamine transporters with high affinity. nih.govresearchgate.net In vitro studies using cells that express these transporters have confirmed the inhibitory activity of this compound. nih.govresearchgate.net The ability of these compounds to interact with all three key monoamine systems has led to their investigation as a new class of antidepressants. nih.govresearchgate.net
| Transporter | Binding Affinity (K(d), nM) | Inhibition Constant (K(i), nM) |
| Serotonin (SERT) | 2.3 | 2.1 |
| Norepinephrine (NET) | 0.63 | 1.5 |
| Dopamine (DAT) | 18 | 61 |
Impact on Extracellular Neurotransmitter Levels
Consistent with its in vitro transporter binding and inhibition data, administration of PRC200-SS has been shown to significantly increase the extracellular levels of key neurotransmitters in specific brain regions. In animal models, the compound led to a notable rise in serotonin and norepinephrine levels in the medial prefrontal cortex. researchgate.netresearchgate.net Furthermore, it increased the extracellular concentrations of serotonin and dopamine in the core of the nucleus accumbens. researchgate.netresearchgate.net This elevation of synaptic neurotransmitter levels is a direct consequence of reuptake inhibition and is believed to be the primary mechanism behind the compound's observed pharmacological effects. researchgate.netresearchgate.net
Sympathomimetic Agent Properties
In addition to its reuptake inhibitory effects, this compound also exhibits properties of a sympathomimetic agent. This means it can mimic the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Interaction with Adrenergic Receptors
The sympathomimetic actions of this compound are attributed to its interaction with adrenergic receptors. It acts as an agonist at these receptors, mimicking the effects of endogenous catecholamines like norepinephrine. This interaction can lead to physiological responses such as increased heart rate and vasoconstriction. The compound's structural relative, ephedrine (B3423809), is a well-known alpha- and beta-adrenergic agonist. hmdb.capharmacompass.com
Investigation in Models Predictive of Antidepressant Activity
The monoamine reuptake inhibiting properties of this compound and its analogs have led to their investigation in preclinical models that are predictive of antidepressant activity. nih.gov The hypothesis is that by elevating the levels of serotonin, norepinephrine, and dopamine, these compounds may offer a more rapid onset of action and broader efficacy compared to traditional antidepressants that target only one or two of these neurotransmitter systems. nih.govresearchgate.net
In vivo studies using animal models such as the forced-swim test in rats and the tail-suspension test in mice have shown that PRC200-SS can dose-dependently reduce immobility, an effect comparable to the established antidepressant imipramine. nih.govresearchgate.net These findings suggest a potential antidepressant-like profile for this class of compounds. nih.govresearchgate.net
Modulation of Vasomotor Symptoms
There is also evidence to suggest that this compound and related compounds may have a role in modulating vasomotor symptoms, such as hot flashes, which are often associated with menopause. The underlying hypothesis is that these compounds, by acting as monoamine reuptake modulators, can influence the thermoregulatory center in the hypothalamus. google.com Estrogen is known to modulate norepinephrine and serotonin levels, and a decline in estrogen can disrupt this balance, leading to vasomotor instability. google.comgoogle.com By increasing the availability of these neurotransmitters, these compounds may help to restore thermoregulatory homeostasis. google.com Phenylaminopropanol derivatives have been specifically investigated for their potential to treat conditions ameliorated by monoamine reuptake, including vasomotor symptoms. google.comgoogle.comwipo.int
Research on its Significance as a Pharmaceutical Impurity
The compound this compound is a significant point of focus in pharmaceutical quality control and regulatory oversight due to its classification as a known impurity in several widely used medications. pharmaffiliates.com Its presence in final drug products is a critical parameter that is closely monitored to ensure the safety and efficacy of the treatment.
Research has identified this compound as a key impurity in the manufacturing of fluoxetine (B1211875) hydrochloride, a prominent antidepressant, and atomoxetine (B1665822) hydrochloride, a medication for attention-deficit/hyperactivity disorder (ADHD). In the context of fluoxetine, it is officially designated as "Fluoxetine impurity A". pharmaffiliates.comsigmaaldrich.com The European Pharmacopoeia explicitly lists (1RS)-3-methylamino-1-phenylpropan-1-ol as a potential impurity that can be present in pharmaceutical preparations of fluoxetine. akjournals.com
The compound can emerge during the synthesis of the active pharmaceutical ingredient (API), often as an intermediate or a by-product of the chemical reactions involved. google.com For instance, certain synthetic routes for fluoxetine may involve intermediates that can lead to the formation of this impurity if the reaction conditions are not precisely controlled. The stereochemistry of this impurity is also a consideration, as different enantiomers, such as the (R) and (S) forms, may arise and potentially possess different biological activities. pharmaffiliates.com In the case of atomoxetine, the (R)-isomer of this compound is also referred to as Destolyl Atomoxetine or Atomoxetine EP Impurity H. chemicalbook.com
The control and monitoring of this impurity are therefore essential aspects of the drug manufacturing process. Various analytical techniques have been developed and implemented for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is a recommended method for assessing the purity of fluoxetine and identifying this impurity. akjournals.com Densitometric Thin-Layer Chromatography (TLC) has also been established as a viable method for the simultaneous identification and quantification of fluoxetine and its impurities, including this compound. akjournals.com These analytical methods are crucial for ensuring that the levels of this impurity in the final drug product remain within the stringent limits set by regulatory authorities.
Table 1: Research Findings on this compound as a Pharmaceutical Impurity
| Aspect | Detailed Research Finding |
| Associated Pharmaceuticals | Identified as a notable impurity in fluoxetine hydrochloride and atomoxetine hydrochloride. |
| Regulatory Recognition | Listed as Fluoxetine Impurity A and specified by the European Pharmacopoeia as a potential impurity in fluoxetine preparations. pharmaffiliates.comsigmaaldrich.comakjournals.com It is also known as Atomoxetine EP Impurity H. chemicalbook.com |
| Origin in Synthesis | Can be formed as an intermediate or by-product during the chemical synthesis of the active pharmaceutical ingredient. google.com |
| Analytical Detection Methods | High-Performance Liquid Chromatography (HPLC) and densitometric Thin-Layer Chromatography (TLC) are used for its identification and quantification. akjournals.com |
| Stereoisomers | Exists in different stereoisomeric forms, such as (R) and (S)-enantiomers, which is a critical consideration in its analysis. pharmaffiliates.com |
Future Directions and Research Gaps in the Study of 3 Methylamino 1 Phenylpropan 1 Ol
Exploration of Novel Synthetic Pathways
The current synthesis of 3-(methylamino)-1-phenylpropan-1-ol often involves methods like the reduction of propiophenone (B1677668) derivatives or the reductive ring opening of isoxazolidines. While effective, there is a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic routes. Future research is anticipated to focus on several promising avenues:
Catalyst Innovation: The use of Raney nickel as a catalyst in hydrogenation reduction has shown promise in improving yield and reducing by-products. google.com Further investigation into novel catalysts, potentially including biocatalysts or more selective metal catalysts, could lead to even more efficient and greener synthetic processes.
Alternative Starting Materials: Exploring alternative and more readily available starting materials is a key objective. This could involve developing pathways that circumvent the use of halogenated propiophenone derivatives, potentially reducing the generation of hazardous waste.
A comparative look at existing and potential synthetic methods highlights the areas ripe for innovation:
| Synthetic Method | Key Features | Potential Research Direction |
| Reduction of Propiophenone Derivatives | Utilizes halogenated starting materials. | Development of non-halogenated routes. |
| Reductive Ring Opening of Isoxazolidines | Can produce the target compound. | Improving yields and reducing harsh reagent use. |
| Catalytic Hydrogenation | Employs catalysts like Raney nickel for improved yields. google.com | Exploration of novel, more sustainable catalysts. |
Advanced Mechanistic Investigations of Biological Interactions
Understanding how this compound interacts with biological systems at a molecular level is fundamental. While it is known to be an intermediate in the synthesis of fluoxetine (B1211875), which acts by inhibiting serotonin (B10506) reuptake, the direct biological activities and metabolic fate of this compound itself warrant deeper investigation.
Future research in this area will likely involve:
Receptor Binding Studies: Detailed studies to characterize the binding affinity and selectivity of this compound and its enantiomers for various receptors and transporters in the body.
Metabolic Pathway Elucidation: Tracing the metabolic journey of this compound within biological systems. This includes identifying the enzymes responsible for its transformation and the resulting metabolites. For example, it is known to be a metabolite in the degradation of fluoxetine. nih.govresearchgate.net
Stereospecific Interactions: Investigating the differential biological effects of the (R)- and (S)-enantiomers of this compound is crucial, as stereochemistry often dictates pharmacological activity.
Development of New Analytical Techniques for Trace Analysis
The ability to detect and quantify minute amounts of this compound is essential for various applications, from pharmaceutical quality control to environmental monitoring. While methods like gas chromatography-mass spectrometry (GC-MS) are employed, there is always a need for more sensitive, rapid, and field-deployable analytical techniques. researchgate.net
Future research directions in analytical chemistry could include:
Advanced Chromatographic Methods: The development of novel high-performance liquid chromatography (HPLC) and capillary electrophoresis methods for the enantioselective analysis of this compound and its precursors. unibo.it
Biosensor Technology: The creation of highly specific biosensors for the real-time detection of this compound in complex matrices.
Mass Spectrometry Advancements: Utilizing high-resolution mass spectrometry to identify and quantify trace levels of the compound and its metabolites in biological and environmental samples.
In-depth Environmental Impact and Remediation Research
The widespread use of pharmaceuticals can lead to their presence in the environment, and understanding the ecological impact of this compound is a growing area of concern. nih.gov As a known degradation product of fluoxetine, its fate and effects in aquatic and terrestrial ecosystems require thorough investigation. nih.govresearchgate.net
Key research gaps to be addressed include:
Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved. nih.govresearchgate.net This knowledge is critical for developing effective bioremediation strategies.
Ecotoxicological Studies: Assessing the potential toxicity of the compound to various organisms, including algae, invertebrates, and fish, to determine its environmental risk profile.
Remediation Technologies: Developing and optimizing technologies for the removal of this compound from wastewater and contaminated sites. This could involve advanced oxidation processes, activated carbon adsorption, or bioremediation. gliha.org
Further Computational Modeling and Simulation Applications
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. ggckondagaon.in For this compound, computational modeling can provide valuable insights into several areas:
Conformational Analysis: Predicting the most stable three-dimensional structures of the molecule and its enantiomers, which is crucial for understanding its biological activity.
Reaction Mechanism Simulation: Modeling synthetic reactions to understand the transition states and energy barriers, which can aid in the design of more efficient synthetic pathways.
Docking Studies: Simulating the interaction of this compound with biological targets like enzymes and receptors to predict its binding affinity and mode of action.
By leveraging the predictive power of computational models, researchers can screen potential synthetic routes, anticipate biological interactions, and design more targeted experimental studies, ultimately accelerating the pace of discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
